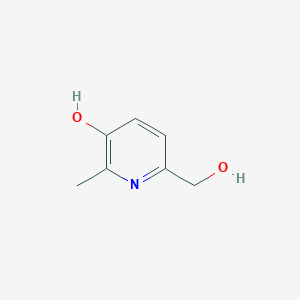

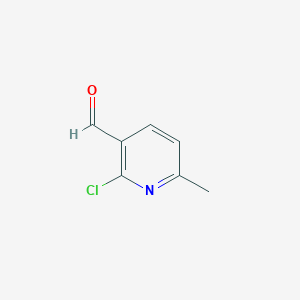

6-(Hydroxymethyl)-2-methylpyridin-3-ol

概要

説明

“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

The compound “6-(Hydroxymethyl)-2-methylpyridin-3-ol” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .

科学的研究の応用

-

Pharmaceuticals and Cancer Research

- The compound has been identified in a study involving the leaf crude extract of Oroxylum indicum (L.) Kurz . The extract induces genomic DNA fragmentation, comet formation, and the inhibition of cell proliferation in the prostate cancer cell line PC3 .

- The bioactive compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay . The compound was identified as a glycosylated hydroquinone derivative .

- The treatment of PC3 cells with the compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .

- The results indicated that the compound induced caspase-3 and PARP independent apoptosis but through the p38 pathway and the localization of AIF into the nucleus .

-

Chemical Industry

-

Biocatalysis

- A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

- After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

-

Food Industry

- Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars .

- HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .

- It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

-

Biocatalysis

- A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

- After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

-

Buffer Solutions in Biochemistry and Molecular Biology

特性

IUPAC Name |

6-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNVWKLOXABYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496282 | |

| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-2-methylpyridin-3-ol | |

CAS RN |

4811-16-9 | |

| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)

![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)

![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)